

Structural Elucidation Protocol: 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid
CAS No.: 100245-34-9
Cat. No.: B3197045

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Executive Summary

Target Molecule: **5-Ethyl-2-hydroxy-3-methoxybenzoic acid** (CAS: 100245-34-9).^{[1][2][3]}

Chemical Class: Polysubstituted salicylic acid derivative; homolog of o-vanillic acid. Application: Pharmaceutical intermediate (e.g., for antiallergic tetrazole benzamides); model compound for studying steric influence on salicylate hydrogen bonding.

This technical guide provides a rigorous protocol for the de novo crystal structure analysis of **5-Ethyl-2-hydroxy-3-methoxybenzoic acid**. Unlike simple benzoic acids, the presence of the 3-methoxy and 5-ethyl groups introduces specific steric and electronic perturbations that dictate unique packing motifs. This guide addresses the experimental challenges of crystallizing flexible alkyl-substituted salicylates and details the specific structural features—such as the S(6) intramolecular motif and R²₂(8) dimerization—that must be validated to ensure structural integrity.

Chemical Context & Synthesis

Before attempting crystallization, the chemical purity and structural identity must be verified. The target molecule combines a salicylic acid core with a methoxy group at the 3-position (ortho to the phenol) and an ethyl group at the 5-position (para to the phenol).

Feature	Chemical Significance	Crystallographic Implication
Salicylic Core	Intramolecular H-bond (OH...O=C)	Planarizes the core; reduces H-bond donor availability.
3-Methoxy	Steric bulk near the phenol	May twist out of plane; accepts weak H-bonds.
5-Ethyl	Flexible alkyl chain	High thermal motion; requires low-temperature data collection (100 K).

Synthesis Note: Typically synthesized via carboxylation of 4-ethyl-2-methoxyphenol or ethylation of 3-methoxysalicylic acid. Impurities such as the 4-ethyl isomer or unreacted phenols will inhibit crystal growth. Purity Requirement: >99.5% (HPLC) is recommended for single-crystal growth.

Experimental Workflow: From Powder to Structure

The following workflow outlines the critical path for obtaining a publication-quality structure.



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Figure 1: Critical path for the structural elucidation of **5-Ethyl-2-hydroxy-3-methoxybenzoic acid**.

Crystallization Strategy

Substituted benzoic acids often exhibit polymorphism. A multi-solvent approach is required to identify the thermodynamically stable form.

- Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (80:20). The presence of water often encourages the formation of hydrated forms, which can be more stable for polar acids.
- Method B (Slow Cooling): Dissolve in hot Toluene or Acetonitrile. These non-protic solvents encourage the formation of carboxylic acid dimers (intermolecular H-bonds) rather than solvent-solute interactions.
- Method C (Vapor Diffusion): Dissolve in THF; diffuse Pentane or Hexane. This is ideal for growing diffraction-quality blocks if needles form in other methods.

Target Crystal Habit: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm). Avoid thin needles, which often suffer from twinning.

Data Acquisition Protocol (SC-XRD)

The 5-ethyl group introduces significant thermal motion. Room temperature data will likely result in "smeared" electron density for the terminal methyl group, preventing accurate modeling.

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
- Radiation: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) is preferred to minimize absorption, though Cu-K α is acceptable for absolute configuration if chiral co-formers are used.
- Temperature: 100 K (Liquid Nitrogen Stream) is mandatory.
- Resolution: Collect data to at least 0.8 \AA ($2\theta \approx 50^\circ$ for Mo) to resolve the H-atom positions on the carboxylic acid.

Structure Solution & Refinement

Solution Strategy

Use SHELXT (Intrinsic Phasing) within the OLEX2 GUI.

- Space Group Prediction: Expect Centrosymmetric groups: P2₁/c (Monoclinic) or P-1 (Triclinic).

- Reasoning: Racemic/achiral organic acids pack most efficiently in centrosymmetric space groups (Wallach's Rule).

Refinement Challenges

- Carboxylic Acid Proton: Locate the proton on the Fourier difference map. It should form a dimer across an inversion center.
- Ethyl Group Disorder: If the thermal ellipsoid of the terminal methyl carbon (C10) is elongated, model it as disordered over two positions (PART 1 / PART 2) with occupancy refined (variable fvar).
- Weighting Scheme: Update the weighting scheme (WGHT) in the final cycles to flatten the variance (Goodness of Fit ≈ 1.0).

Structural Analysis: What to Expect

The analysis must confirm the presence of specific supramolecular motifs defined by Etter's Rules for hydrogen bonding.

The "Salicylate" Core (Intramolecular)

The defining feature of 2-hydroxybenzoic acids is the Intramolecular Hydrogen Bond.

- Motif: S(6) graph set.
- Interaction: Phenolic O-H ... O=C (Carbonyl).
- Geometry: O...O distance ≈ 2.6 Å; Angle $\approx 145^\circ$.
- Effect: This "locks" the carboxyl group coplanar with the benzene ring, preventing the phenolic OH from acting as an intermolecular donor.

The "Dimer" Interface (Intermolecular)

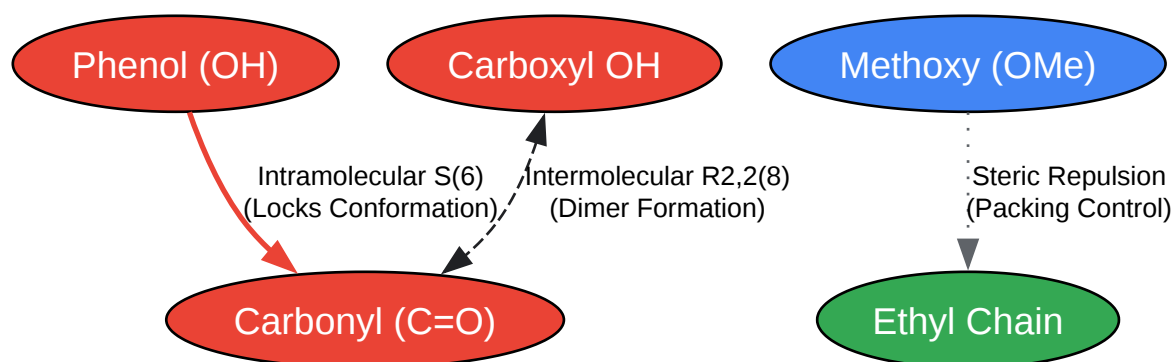
- Motif: R²₂(8) graph set.
- Interaction: COOH ... HOOC reciprocal pairing.

- Geometry: O...O distance ≈ 2.65 Å.
- Significance: This dimer is the primary building block of the crystal lattice.

The 3-Methoxy Influence

The methoxy group at position 3 is sterically crowded by the phenolic OH (position 2).

- Check: Look for a slight twist of the methoxy group out of the aromatic plane (torsion angle C2-C3-O-C_methyl $\neq 0^\circ$).
- Interaction: Weak C-H...O interactions often link the methoxy oxygen to aromatic protons of neighboring dimers.



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Figure 2: Interaction topology of **5-Ethyl-2-hydroxy-3-methoxybenzoic acid**. The S(6) motif is intramolecular, while the R2,2(8) motif drives lattice formation.

Advanced Analysis: Hirshfeld Surfaces

To quantify the contribution of the 5-ethyl group to the crystal packing, perform a Hirshfeld Surface Analysis using CrystalExplorer.

- Generate Surface: Map
over the molecular surface.
 - Red Spots: Indicate strong H-bonds (COOH dimer).

- White Regions: Van der Waals contacts.
- Fingerprint Plot:
 - Spikes: Two sharp spikes at the bottom left indicate the strong O-H...O interactions.
 - Central Bulk: Represents H...H contacts (dispersive forces) dominated by the ethyl group and aromatic ring.
 - Interpretation: If the H...H contribution exceeds 50%, the packing is driven largely by the lipophilic ethyl chain and aromatic stacking, rather than just the polar headgroup.

Pharmaceutical Relevance

For drug development professionals, this structure serves as a model for:

- Solubility Prediction: The strong intramolecular S(6) bond reduces the polarity of the phenol, potentially increasing logP (lipophilicity) compared to meta- or para-hydroxybenzoic acids.
- Salt Formation: The carboxylic acid is the only accessible proton donor for salt formation with basic APIs (e.g., amines), as the phenolic proton is sequestered.

References

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Sources

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- [3. CAS 100245-34-9 | 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, ≥95% - Howei - Life Science Product & Service Solutions Provider \[howeipharm.com\]](#)
- To cite this document: BenchChem. [Structural Elucidation Protocol: 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3197045/docs#structural-elucidation-protocol-5-ethyl-2-hydroxy-3-methoxybenzoic-acid\]](https://www.benchchem.com/product/b3197045/docs#structural-elucidation-protocol-5-ethyl-2-hydroxy-3-methoxybenzoic-acid)

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